YM 202074

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

YM 202074 est synthétisé par un processus en plusieurs étapes impliquant la formation du noyau thiazolo[3,2-a]benzimidazole, suivie de l'introduction des groupes cyclohexyle et méthoxyéthyle. Les étapes clés incluent :

Formation du noyau thiazolo[3,2-a]benzimidazole : Ceci implique la cyclisation de précurseurs appropriés en conditions acides.

Introduction du groupe cyclohexyle : Ceci est généralement réalisé par des réactions d'alkylation utilisant des halogénures de cyclohexyle.

Introduction du groupe méthoxyéthyle : Cette étape implique l'utilisation d'halogénures de méthoxyéthyle en conditions basiques.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Le composé est généralement purifié par des techniques chromatographiques et de recristallisation .

Analyse Des Réactions Chimiques

Types de réactions

YM 202074 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes méthoxyéthyle et cyclohexyle.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les halogénures et autres nucléophiles sont couramment utilisés dans les réactions de substitution.

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés.

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme outil pour étudier les propriétés et les fonctions des récepteurs métabotropiques du glutamate.

Biologie : this compound est utilisé dans des études biologiques pour étudier ses effets sur les voies de signalisation cellulaire.

Médecine : Le composé a montré un potentiel dans le traitement des maladies du système nerveux et des maladies cardiovasculaires.

Mécanisme d'action

This compound exerce ses effets en se liant à un site allostérique sur le récepteur métabotropique du glutamate de type 1 (mGluR1). Cette liaison inhibe l'activité du récepteur, conduisant à une diminution de la production d'inositol phosphates. La forte affinité et la sélectivité du composé pour le mGluR1 en font un outil précieux pour étudier le rôle du récepteur dans divers processus physiologiques .

Applications De Recherche Scientifique

Therapeutic Applications

1. Neuropsychiatric Disorders

- Anxiety and Depression: Research indicates that by modulating excitatory neurotransmission through mGluR1 inhibition, YM 202074 may alleviate symptoms associated with anxiety and depression. Studies have shown its efficacy in blocking mGluR1-mediated signaling pathways, making it a candidate for therapeutic development in these areas .

2. Stroke and Neuroprotection

- Stroke Treatment: In animal models, this compound has demonstrated significant neuroprotective effects following induced middle cerebral artery occlusion (MCAO). Infusion of this compound resulted in a dose-dependent improvement in neurological deficits and a reduction in infarct volume. Notably, these effects were sustained even when treatment was delayed by up to two hours post-ischemia .

Data Tables

Case Studies

Case Study 1: Neuroprotection in Stroke

- In a study involving rats subjected to MCAO, administration of this compound at doses of 10 or 20 mg/kg/h resulted in notable improvements in neurological function and significant reductions in brain infarct size. The study concluded that this compound could serve as an effective neuroprotective agent for stroke management, with effects lasting up to one week post-treatment .

Case Study 2: Imaging Applications

Mécanisme D'action

YM 202074 exerts its effects by binding to an allosteric site on the metabotropic glutamate receptor type 1 (mGluR1). This binding inhibits the receptor’s activity, leading to a decrease in the production of inositol phosphates. The compound’s high affinity and selectivity for mGluR1 make it a valuable tool for studying the receptor’s role in various physiological processes .

Comparaison Avec Des Composés Similaires

Composés similaires

YM 298198 : Un autre antagoniste sélectif du mGluR1 avec des propriétés de liaison similaires.

PF-04531083 : Un composé avec des effets neuroprotecteurs similaires mais des cibles moléculaires différentes.

Unicité

YM 202074 est unique en raison de sa forte affinité et de sa sélectivité pour le mGluR1, ce qui en fait un outil précieux pour étudier le rôle du récepteur dans diverses maladies. Ses effets neuroprotecteurs et ses applications thérapeutiques potentielles le distinguent davantage des autres composés similaires .

Activité Biologique

YM 202074, a selective antagonist for the metabotropic glutamate receptor type 1 (mGluR1), has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurological disorders. This article delves into the biological activity of this compound, summarizing key research findings, in vitro and in vivo studies, and its implications in drug development.

Overview of this compound

This compound is characterized as a high-affinity antagonist for mGluR1, which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system. The compound's chemical structure and properties contribute to its selectivity and efficacy in binding to mGluR1, making it a valuable tool for studying glutamatergic signaling pathways.

Binding Affinity

This compound exhibits a high binding affinity for mGluR1, with studies indicating an IC50 value that suggests potent inhibition of receptor activity. This selectivity is pivotal for minimizing off-target effects associated with broader-spectrum glutamate receptor antagonists. The pharmacological characterization of this compound includes:

- IC50 Values : Indicates the concentration required to inhibit 50% of the receptor activity.

- Selectivity : Minimal binding to other metabotropic receptors (e.g., mGluR5), which is essential for targeted therapeutic effects.

| Parameter | Value |

|---|---|

| Binding Affinity (IC50) | Low nanomolar range |

| Selectivity | High for mGluR1 |

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits glutamate-induced calcium mobilization in cells expressing mGluR1. This was quantified by measuring the percentage of inhibition relative to maximal glutamate responses.

- Calcium Mobilization Assays : These assays revealed that this compound significantly reduces intracellular calcium levels upon glutamate stimulation, confirming its antagonistic action on mGluR1.

Animal Models

In vivo studies utilizing animal models have further elucidated the pharmacodynamics of this compound. Notably, PET imaging studies have been employed to assess the compound's brain penetration and receptor occupancy.

- Brain Penetration : The calibrated Mouse Brain Uptake Assay indicated rapid blood-brain barrier penetration, with a permeability coefficient comparable to known reference compounds.

- Receptor Occupancy : PET imaging demonstrated specific binding to mGluR1 in vivo, confirming the compound's ability to occupy the receptor effectively.

| Study Type | Findings |

|---|---|

| PET Imaging | Confirmed brain penetration |

| Receptor Occupancy | Specific binding to mGluR1 |

Case Studies and Applications

Research involving this compound has highlighted its potential therapeutic applications, particularly in conditions such as anxiety disorders, schizophrenia, and neurodegenerative diseases. For instance:

- Anxiety Models : In rodent models of anxiety, administration of this compound has resulted in reduced anxiety-like behaviors, suggesting its utility as a treatment option.

- Neurodegenerative Disease Models : Studies indicate that this compound may mitigate neuroinflammation and neuronal loss associated with diseases like Alzheimer's.

Propriétés

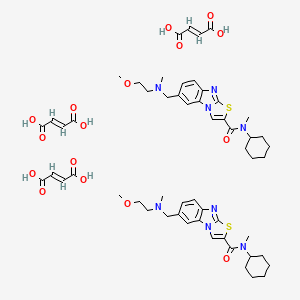

IUPAC Name |

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABHEZNVNBKOQJ-VQYXCCSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H72N8O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.